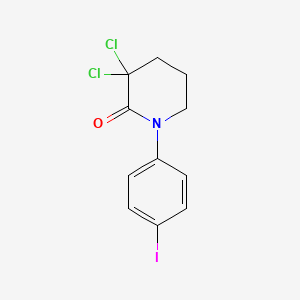

3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-dichloro-1-(4-iodophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2INO/c12-11(13)6-1-7-15(10(11)16)9-4-2-8(14)3-5-9/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLADMOFJQGIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)C2=CC=C(C=C2)I)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625156 | |

| Record name | 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545445-10-1 | |

| Record name | 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one, a key intermediate in the synthesis of advanced pharmaceutical compounds, notably apixaban derivatives.[1] This document outlines the compound's structural features, physicochemical properties, and a proposed synthetic pathway. It further delves into a detailed analytical characterization, including predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside a plausible mass spectrometry fragmentation pattern. The guide is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective utilization and analysis of this important synthetic building block.

Introduction

This compound (CAS Number: 545445-10-1) is a halogenated lactam of significant interest in medicinal chemistry. Its structure, featuring a dichlorinated piperidinone ring attached to an iodophenyl moiety, makes it a versatile precursor for the construction of complex heterocyclic systems. The primary application of this compound lies in its role as a critical intermediate for the synthesis of anticoagulants, such as apixaban.[1] The presence of the dichloro groups influences the reactivity of the lactam ring, while the iodo-substituent on the phenyl ring provides a reactive handle for cross-coupling reactions, a common strategy in modern drug discovery. Understanding the synthesis and comprehensive characterization of this molecule is therefore paramount for ensuring the purity, quality, and efficacy of the final active pharmaceutical ingredient (API).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from publicly available databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀Cl₂INO | PubChem[2] |

| Molecular Weight | 370.01 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 545445-10-1 | PubChem[2] |

| Canonical SMILES | C1CC(C(=O)N(C1)C2=CC=C(C=C2)I)(Cl)Cl | PubChem[2] |

| InChI Key | JVLADMOFJQGIIN-UHFFFAOYSA-N | PubChem[2] |

Synthesis and Purification

While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles and analogous reactions. The synthesis can be envisioned as a two-step process starting from the readily available 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one.

Proposed Synthetic Pathway

The proposed pathway involves the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the iodine atom.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Reduction of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one

This procedure is adapted from known methods for the reduction of aromatic nitro compounds.

-

To a solution of 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent. Common choices include sodium sulfide (Na₂S) or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).[3]

-

If using sodium sulfide, the reaction is typically heated to facilitate the reduction. For catalytic hydrogenation, the reaction is stirred under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, if using Na₂S, the reaction mixture is typically diluted with water and extracted with an organic solvent. If using catalytic hydrogenation, the catalyst is removed by filtration.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3,3-dichloro-1-(4-aminophenyl)piperidin-2-one. This intermediate can be purified by column chromatography if necessary.

Step 2: Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the conversion of aryl amines to aryl halides via a diazonium salt intermediate.[4][5][6][7]

-

Dissolve the 3,3-dichloro-1-(4-aminophenyl)piperidin-2-one (1.0 eq) in a mixture of a strong acid (e.g., hydrochloric acid) and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (release of N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with a sodium thiosulfate solution to remove any excess iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Structural Elucidation and Spectroscopic Analysis

Due to the lack of publicly available experimental spectra, the following sections provide predicted spectroscopic data and interpretations based on the known structure of the molecule and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below. Predictions are based on computational models and typical chemical shift ranges for similar structural motifs.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.80 | d | 2H | H-2', H-6' | Aromatic protons ortho to the iodine atom, deshielded. |

| ~ 7.20 | d | 2H | H-3', H-5' | Aromatic protons meta to the iodine atom. |

| ~ 3.80 | t | 2H | H-6 | Methylene protons adjacent to the nitrogen atom. |

| ~ 2.80 | t | 2H | H-4 | Methylene protons of the piperidinone ring. |

| ~ 2.20 | m | 2H | H-5 | Methylene protons of the piperidinone ring. |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165.0 | C-2 | Carbonyl carbon of the lactam. |

| ~ 140.0 | C-1' | Aromatic carbon attached to the nitrogen. |

| ~ 138.0 | C-3', C-5' | Aromatic carbons. |

| ~ 128.0 | C-2', C-6' | Aromatic carbons. |

| ~ 95.0 | C-4' | Aromatic carbon attached to the iodine atom. |

| ~ 80.0 | C-3 | Dichlorinated carbon of the piperidinone ring. |

| ~ 50.0 | C-6 | Methylene carbon adjacent to the nitrogen. |

| ~ 35.0 | C-4 | Methylene carbon of the piperidinone ring. |

| ~ 20.0 | C-5 | Methylene carbon of the piperidinone ring. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H stretch |

| ~ 1700 | Strong | C=O stretch (lactam) |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~ 1350 | Medium | C-N stretch |

| ~ 820 | Strong | C-H out-of-plane bend (para-disubstituted benzene) |

| ~ 750-650 | Medium-Strong | C-Cl stretch |

| ~ 500 | Medium | C-I stretch |

The strong carbonyl absorption around 1700 cm⁻¹ is a key diagnostic peak for the lactam functionality. The presence of aromatic and aliphatic C-H stretching bands, along with characteristic aromatic C=C stretching and out-of-plane bending vibrations, would confirm the overall structure. The C-Cl and C-I stretching vibrations are expected in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak and several characteristic fragment ions.

Plausible Fragmentation Pattern

Caption: Plausible mass spectrometry fragmentation pathways.

-

Molecular Ion ([M]⁺˙): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound (370 g/mol for the most abundant isotopes). The isotopic pattern of two chlorine atoms will result in M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

-

Loss of a Chlorine Radical ([M-Cl]⁺): A common fragmentation pathway for chlorinated compounds is the loss of a chlorine radical, leading to a fragment at m/z 335.

-

Loss of Carbon Monoxide ([M-Cl-CO]⁺): Subsequent loss of a carbonyl group (CO) from the [M-Cl]⁺ fragment could result in an ion at m/z 307.

-

Cleavage of the N-Aryl Bond: Cleavage of the bond between the nitrogen and the iodophenyl ring would lead to the formation of an iodophenyl radical cation at m/z 203 and a dichloropiperidinone fragment.

Applications in Synthesis

As previously mentioned, the primary utility of this compound is as a precursor in the synthesis of pharmaceuticals.[1] The iodophenyl group is particularly valuable for its ability to participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the facile introduction of diverse substituents at the 4-position of the phenyl ring, enabling the synthesis of a wide range of analogues for structure-activity relationship (SAR) studies in drug discovery.

Conclusion

This compound is a valuable synthetic intermediate with significant applications in the pharmaceutical industry. While detailed experimental characterization data is not widely published, this guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, and predicted spectroscopic data to aid researchers in its synthesis, identification, and utilization. The combination of a reactive dichlorinated lactam core and a versatile iodophenyl moiety makes this compound a powerful tool for the construction of complex, biologically active molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C11H10Cl2INO | CID 22352212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthetic method for Apixaban drug intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one mechanism of action

An In-Depth Technical Guide to 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one: Synthesis, Chemical Profile, and Hypothesized Biological Activity

Authored by: A Senior Application Scientist

Foreword: Navigating the Known and the Novel

To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the technical landscape of this compound. It is a compound that, as of this writing, resides more in the realm of synthetic chemistry than in established pharmacology. Direct literature on its mechanism of action is sparse. Therefore, this document is structured to provide a comprehensive understanding of what is known—its synthesis and chemical properties—while also venturing into the realm of informed hypothesis regarding its potential biological significance. Our approach is grounded in the established roles of structurally analogous compounds, offering a scientifically rigorous framework for future investigation.

Molecular Profile and Significance

This compound is a halogenated heterocyclic compound featuring a piperidin-2-one core. The presence of geminal dichloro groups at the 3-position and an iodophenyl substituent on the nitrogen atom are key structural features that likely dictate its reactivity and potential biological interactions.

While direct biological data is limited, the significance of this molecule is underscored by its structural similarity to key pharmaceutical intermediates. For instance, the analogous compound, 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one, is a well-documented precursor in the synthesis of Apixaban, a potent and selective Factor Xa inhibitor used as an anticoagulant.[1][2][] This established role for a similar molecule strongly suggests that this compound is of significant interest as a building block in medicinal chemistry.

Chemical Data Summary

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₁₁H₁₀Cl₂INO | [4] |

| Molecular Weight | 370.01 g/mol | [4] |

| CAS Number | 545445-10-1 | [4] |

| Canonical SMILES | C1CC(C(=O)N(C1)C2=CC=C(C=C2)I)(Cl)Cl | [4] |

Synthesis and Chemical Reactivity

The synthesis of this compound is not explicitly detailed in readily available literature. However, a reliable synthetic route can be inferred from the established procedures for its nitro-analogue. The key transformation is the dichlorination of the α-carbon to the carbonyl group of the piperidin-2-one ring.

Hypothesized Synthetic Pathway

The synthesis would likely proceed via the reaction of 1-(4-iodophenyl)piperidin-2-one with a strong chlorinating agent such as phosphorus pentachloride (PCl₅).

Caption: Hypothesized synthesis of the target compound.

Experimental Protocol: Synthesis of a 3,3-Dichloro-1-aryl-piperidin-2-one (Exemplified by the Nitro-analogue)

This protocol is adapted from the known synthesis of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one and serves as a template for the synthesis of the iodo-analogue.[5]

Materials:

-

1-(4-nitrophenyl)piperidin-2-one (starting material)

-

Phosphorus pentachloride (PCl₅)

-

Chlorobenzene (solvent)

-

Dichloromethane (extraction solvent)

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

To a solution of 1-(4-nitrophenyl)piperidin-2-one in chlorobenzene, add phosphorus pentachloride portion-wise with stirring.

-

Heat the reaction mixture to 55°C for 5 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture into ice water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, followed by a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Phosphorus pentachloride is a powerful chlorinating agent capable of dichlorinating the α-carbon of the lactam.

-

Chlorobenzene is used as a high-boiling, non-protic solvent to facilitate the reaction at an elevated temperature.

-

The ice water quench is a critical step to decompose the excess PCl₅ and precipitate the product.

-

Extraction with dichloromethane ensures the efficient recovery of the organic product from the aqueous phase.

Role as a Pharmaceutical Intermediate

The primary established value of the 3,3-dichloro-piperidin-2-one scaffold lies in its utility as a synthetic intermediate.[6] The dichloro group serves as a leaving group in subsequent nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

In the case of Apixaban synthesis, the 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one intermediate undergoes a series of transformations where the piperidinone ring is ultimately opened and re-cyclized to form the final drug substance.[2] It is highly probable that this compound is designed for similar synthetic strategies, with the iodo-substituent on the phenyl ring offering a site for further functionalization, for example, through palladium-catalyzed cross-coupling reactions.

Hypothesized Biological Relevance and Potential Mechanisms of Action

While there is no direct evidence for the mechanism of action of this compound, we can speculate on its potential biological activities based on its structural features and the known pharmacology of related compounds.

Potential as an Anti-Cancer Agent

The piperidine ring is a common scaffold in many biologically active compounds, including some with anti-cancer properties.[7] Certain substituted piperidin-4-ones have been shown to induce apoptosis in cancer cell lines.[7] Although the subject of this guide is a piperidin-2-one, the general principle of the piperidine core as a pharmacophore is relevant.

The presence of two chlorine atoms and an iodine atom, all of which are electron-withdrawing and can participate in halogen bonding, may confer cytotoxic properties. Halogenated compounds are known to have a wide range of biological activities, and their ability to interact with biological macromolecules could lead to the disruption of cellular processes.

A plausible, yet unproven, hypothesis is that this compound could act as an alkylating agent or interact with nucleophilic residues in key cellular proteins, leading to cytotoxicity.

Proposed Experimental Workflow for Biological Screening

To investigate the hypothesized anti-cancer activity, a systematic screening workflow is proposed.

Caption: Proposed workflow for evaluating anti-cancer activity.

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[8]

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Self-Validating System:

-

The inclusion of both positive and negative (vehicle) controls is essential for validating the assay results.

-

Performing the assay in triplicate for each concentration ensures the reproducibility of the data.

Concluding Remarks and Future Directions

This compound is a compound of interest primarily due to its potential as a versatile intermediate in the synthesis of complex pharmaceutical agents. While its own biological activity remains to be elucidated, its structural features suggest that it may possess cytotoxic properties worthy of investigation. The protocols and workflows outlined in this guide provide a solid foundation for researchers to explore the synthesis and potential anti-cancer activity of this and related compounds. Future research should focus on the synthesis and biological evaluation of a series of analogues to establish structure-activity relationships, which could pave the way for the development of novel therapeutic agents.

References

- 1. Buy 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one | 881386-01-2 [smolecule.com]

- 2. 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one | 881386-01-2 [chemicalbook.com]

- 4. This compound | C11H10Cl2INO | CID 22352212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Piperidinone Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Dichlorinated Piperidinones

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of clinically approved drugs and bioactive molecules.[1] Its utility stems from its conformational flexibility and its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, which enhance a compound's "druggability."[1] A key derivative, the 4-piperidone, serves not only as a versatile synthetic intermediate but also as the core of many compounds exhibiting significant biological effects, including potent anti-inflammatory and anticancer properties.[2][3][4][5]

This guide focuses on a specific, synthetically accessible subclass: dichlorinated piperidinones . The introduction of chlorine atoms onto the piperidinone framework, typically on appended aryl rings, is a strategic chemical modification. Halogenation, particularly dichlorination, can profoundly influence a molecule's lipophilicity, metabolic stability, and electronic properties. These changes can lead to enhanced binding affinity for biological targets, improved cell permeability, and a modified pharmacokinetic profile, potentially translating to greater therapeutic efficacy.

This document serves as a technical resource for professionals in drug development. It provides a comprehensive exploration of the primary biological activities of dichlorinated piperidinones, delves into their core mechanism of action, presents detailed and validated experimental protocols for their evaluation, and discusses key considerations for advancing these promising compounds from laboratory research to preclinical development.

Part 1: Core Biological Activities & Mechanistic Insights

The biological activities of piperidinone derivatives are diverse, but two areas stand out for their therapeutic potential and mechanistic linkage: anti-inflammatory and anticancer effects. These activities often converge on the modulation of critical intracellular signaling pathways.

Anti-Inflammatory Activity: Targeting the NF-κB Signaling Pathway

Chronic inflammation is a key pathological driver of numerous diseases. A central mediator in the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB).[6][7] The NF-κB signaling pathway is, therefore, a critical target for the development of novel anti-inflammatory drugs.[8] Many piperidinone-based compounds exert their anti-inflammatory effects by potently inhibiting this pathway.[6][7][9]

Mechanism of Action: NF-κB Inhibition

In resting cells, NF-κB (typically a heterodimer of p50 and p65 subunits) is held inactive in the cytoplasm by binding to an inhibitory protein called IκBα.[6] When the cell is exposed to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), a cascade is initiated.[6] This leads to the activation of the IκB kinase (IKK) complex.[][11]

IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[] The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus.[6] Once in the nucleus, NF-κB binds to specific DNA sequences to drive the transcription of a host of pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2).[6][9]

Dichlorinated piperidinones are hypothesized to function as direct or indirect inhibitors of the IKK complex, preventing the initial phosphorylation of IκBα and thereby blocking the entire downstream signaling cascade.[7][8] This action effectively suppresses the production of inflammatory mediators.

Anticancer and Cytotoxic Activity

The same NF-κB pathway that drives inflammation also plays a crucial role in cancer by promoting cell proliferation, angiogenesis, and inhibiting apoptosis (programmed cell death).[11] Therefore, NF-κB inhibitors, including dichlorinated piperidinones, are actively investigated as potential anticancer agents.[6][7]

Beyond NF-κB inhibition, piperidinone derivatives have been shown to induce cytotoxicity through other mechanisms:

-

Topoisomerase Inhibition: Some compounds can interfere with topoisomerase IIα, an enzyme essential for managing DNA tangles during replication, leading to catastrophic DNA damage and cell death.[2]

-

Induction of Apoptosis: Active compounds can trigger the apoptotic cascade, often measured by the activation of executioner caspases like caspase-3 and caspase-7.[12]

-

Tubulin Polymerization Interference: Certain heterocyclic compounds can disrupt microtubule dynamics by interfering with tubulin polymerization, arresting the cell cycle and inducing apoptosis.[12]

A critical aspect of anticancer drug development is selectivity. The ideal compound will exhibit high potency against cancer cells while showing minimal toxicity to normal, healthy cells.[2][13] This "therapeutic window" is a key determinant of a drug candidate's potential for clinical success.

Part 2: Experimental Evaluation: Protocols & Methodologies

A systematic, multi-tiered approach is required to characterize the biological activity of novel dichlorinated piperidinones. The following workflow outlines a logical progression from broad cytotoxicity screening to specific mechanistic assays.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This initial screening assay is a robust and widely used colorimetric method to quantify cell viability.[12][14][15]

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

-

Causality: This assay is chosen for its high-throughput capability, allowing for the rapid screening of multiple compounds at various concentrations against a panel of cell lines (e.g., cancer lines like HepG2, MCF-7, and a normal line like MRC-5) to identify potent and selective agents.[13]

-

Methodology:

-

Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate in 100 µL of complete growth medium and incubate for 24 hours at 37°C, 5% CO₂.[12]

-

Compound Treatment: Prepare serial dilutions of the dichlorinated piperidinone compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

-

Protocol 2: Anti-inflammatory Activity (Griess Assay for Nitric Oxide)

This assay quantifies nitric oxide (NO), a key inflammatory mediator produced by activated macrophages.

-

Principle: The Griess reagent reacts with nitrite (NO₂⁻), a stable breakdown product of NO in cell culture supernatant, to form a colored azo compound that can be measured spectrophotometrically.

-

Causality: This is a direct and quantitative measure of the inflammatory response in macrophages. A reduction in LPS-induced NO production is a strong indicator of a compound's anti-inflammatory potential.[16]

-

Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Add lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control to induce an inflammatory response.[6][7]

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express it as a percentage of the LPS-only control.

-

Protocol 3: Mechanistic Assay (NF-κB p65 Nuclear Translocation)

This immunofluorescence assay visually confirms the inhibition of the final step of the NF-κB activation pathway.

-

Principle: An antibody specific to the p65 subunit of NF-κB is used to visualize its subcellular location. In unstimulated cells, p65 is cytoplasmic. Upon activation, it moves into the nucleus. An effective inhibitor will keep p65 in the cytoplasm even after LPS stimulation.[6]

-

Causality: This assay provides direct visual evidence that the compound's anti-inflammatory effect is mediated through the inhibition of NF-κB translocation, validating the proposed mechanism of action.[7]

-

Methodology:

-

Cell Culture: Grow cells (e.g., RAW 264.7) on glass coverslips in a 24-well plate.

-

Treatment: Pre-treat cells with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 1 hour.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Wash again and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

-

Primary Antibody: Incubate with a primary antibody against NF-κB p65 (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Nuclear Staining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Capture images of the p65 (green) and nuclear (blue) channels. Merged images will show p65 localized in the cytoplasm (inhibited) or co-localized with the nucleus (activated).

-

Part 3: Quantitative Data & Structure-Activity Relationships (SAR)

The systematic evaluation of a series of dichlorinated piperidinones allows for the development of a Structure-Activity Relationship (SAR), which provides crucial insights for designing more potent and selective compounds. Key variables include the position of the chlorine atoms on the aryl rings (e.g., 2,6-dichloro vs. 3,5-dichloro), the nature of other substituents, and modifications to the piperidinone core itself.

The table below presents hypothetical data for a series of dichlorinated piperidinone analogs, illustrating how SAR data is typically organized and interpreted.

| Compound ID | Dichlorophenyl Substitution | Other Substituent (R) | Cytotoxicity IC₅₀ (MCF-7, µM)[12][14] | NO Inhibition IC₅₀ (RAW 264.7, µM)[16][17] |

| DCP-01 | 3,5-dichloro | -H | 12.5 | 8.2 |

| DCP-02 | 2,6-dichloro | -H | 25.1 | 15.6 |

| DCP-03 | 3,5-dichloro | 4'-OCH₃ | 5.8 | 2.1 |

| DCP-04 | 3,5-dichloro | 4'-CF₃ | 18.2 | 11.4 |

| DCP-05 | 2,6-dichloro | 4'-OCH₃ | 10.3 | 6.5 |

From this hypothetical data, one could infer:

-

The 3,5-dichloro substitution pattern (DCP-01) appears more favorable for both activities than the 2,6-dichloro pattern (DCP-02).

-

Adding an electron-donating group like methoxy (-OCH₃) at the R position significantly enhances potency (compare DCP-03 to DCP-01).

-

Adding an electron-withdrawing group like trifluoromethyl (-CF₃) is detrimental to activity (compare DCP-04 to DCP-01).

Part 4: Conclusion and Future Directions

Dichlorinated piperidinones represent a promising class of heterocyclic compounds with significant potential in drug discovery, particularly as anti-inflammatory and anticancer agents. Their well-defined mechanism of action, centered on the potent inhibition of the master inflammatory regulator NF-κB, provides a solid rationale for their continued development. The synthetic tractability of the piperidinone scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties through rigorous SAR studies.

Future Directions:

-

In Vivo Efficacy: Promising lead compounds identified through the in vitro assays described herein must be advanced into animal models of disease (e.g., LPS-induced systemic inflammation, rheumatoid arthritis models, or tumor xenograft models) to validate their therapeutic efficacy.

-

Pharmacokinetic Profiling: A comprehensive assessment of the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead candidates is essential. This includes studies on solubility, plasma protein binding, metabolic stability in liver microsomes, and in vivo pharmacokinetic analysis in rodents.[1][18]

-

Toxicology Studies: Early-stage toxicity evaluation is critical. This involves assessing acute toxicity in rodents to determine LD₅₀ values and performing histopathological analysis of key organs to identify potential liabilities.[19][20]

By systematically applying the principles and protocols outlined in this guide, researchers can effectively characterize the biological activity of novel dichlorinated piperidinones and identify promising candidates for further preclinical and clinical development.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a novel monoketone analog of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. article.sapub.org [article.sapub.org]

- 16. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 18. "Preclinical pharmacokinetics and metabolism of MNP001, a piperidine an" by Binfeng Xia, Desuo Wang et al. [digitalcommons.pcom.edu]

- 19. In vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole and piperidinosulfonyl moieties as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

physicochemical properties of 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one

An In-Depth Technical Guide to the Physicochemical Properties of 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one

Abstract: This technical guide provides a comprehensive overview of the essential (CAS No: 545445-10-1), a key intermediate in modern pharmaceutical synthesis.[1] Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the structural features, computed properties, and, most critically, the detailed experimental methodologies required for its empirical characterization. We delve into the causality behind protocol design for determining core properties such as solubility, pKa, lipophilicity, and solid-state structure. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility, forming a foundational framework for the integration of this molecule into drug discovery and development pipelines.

Introduction: The Significance of a Core Pharmaceutical Building Block

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its primary role is as a sophisticated building block in the synthesis of complex therapeutic agents, most notably in the preparation of apixaban derivatives.[1] Apixaban, a potent and selective Factor Xa inhibitor, relies on a precise molecular architecture for its anticoagulant activity. The subject molecule provides the core piperidinone lactam structure, functionalized with geminal dichlorides that can serve as a synthetic handle, and an iodophenyl group amenable to cross-coupling reactions.

Understanding the physicochemical properties of this intermediate is not merely an academic exercise; it is a critical prerequisite for successful process development, formulation, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[2] Properties such as solubility, crystal structure, and lipophilicity directly influence reaction kinetics, purification strategies, bioavailability, and metabolic fate.[3][4] This guide provides the scientific rationale and actionable protocols for a thorough characterization of this vital intermediate.

Molecular Identity and Computed Properties

A foundational characterization begins with the molecule's basic structural and computed data, which provide an in silico baseline for subsequent experimental verification.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 545445-10-1 | PubChem[5] |

| Molecular Formula | C₁₁H₁₀Cl₂INO | PubChem[5] |

| Molecular Weight | 370.01 g/mol | PubChem[5] |

| Monoisotopic Mass | 368.91842 Da | PubChem[5] |

| XLogP3 (Computed) | 3.6 | PubChem[5] |

| Polar Surface Area | 20.3 Ų | PubChem[5] |

These computed values suggest a molecule with significant lipophilicity (XLogP3 of 3.6) and a relatively low polar surface area, hinting at potentially low aqueous solubility but good membrane permeability.[3] The molecular weight is within the range typical for small-molecule drug intermediates.

Spectroscopic and Structural Characterization

Elucidating the precise structure and conformation of the molecule is paramount. The following techniques provide orthogonal data points for unambiguous identification and conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the cornerstone of structural elucidation in organic chemistry.[6] For this compound, ¹H and ¹³C NMR will confirm the connectivity of the carbon-hydrogen framework. The chemical shifts of the piperidinone ring protons, in particular, can provide insights into the ring's preferred conformation in solution. Given the gem-dichloro substitution at the C3 position, the typical splitting patterns will be altered, requiring careful analysis.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic molecules, while DMSO-d₆ can be useful if solubility is a concern.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).

-

Expected ¹H NMR Signals:

-

Aromatic Region (approx. 7.0-8.0 ppm): Two sets of doublets corresponding to the four protons on the para-substituted iodophenyl ring, exhibiting a characteristic AA'BB' splitting pattern.

-

Piperidinone Ring (approx. 2.0-4.0 ppm): Multiplets corresponding to the three methylene groups (-CH₂-). The protons at C4, C5, and C6 will show distinct chemical shifts and couplings that can be used to infer the chair conformation of the ring.

-

-

Expected ¹³C NMR Signals:

-

Signals for all 11 unique carbon atoms are expected, including the carbonyl carbon (C2, ~160-170 ppm), the dichlorinated carbon (C3, ~80-90 ppm), and carbons of the iodophenyl ring. The carbon bearing the iodine atom will show a characteristic shift due to the heavy atom effect.

-

Mass Spectrometry (MS)

Expertise & Experience: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.[7][8] The unique isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and the presence of iodine (a monoisotopic element) will create a highly distinctive isotopic signature for the molecular ion, serving as a powerful diagnostic tool.[9][10]

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Inject the sample onto a liquid chromatography system (LC) with a C18 column to separate the analyte from any potential impurities.

-

Mass Analysis: Analyze the eluent using an HRMS instrument (e.g., Orbitrap or TOF) in both positive and negative ionization modes.

-

Data Interpretation:

-

Look for the molecular ion [M+H]⁺ or [M-H]⁻.

-

Verify that the measured accurate mass is within 5 ppm of the theoretical mass calculated for C₁₁H₁₀Cl₂INO.[9]

-

Confirm the characteristic isotopic pattern for a molecule containing two chlorine atoms.

-

X-ray Crystallography

Expertise & Experience: Single-crystal X-ray crystallography provides the definitive, unambiguous solid-state structure, including bond lengths, bond angles, and the conformation of the piperidinone ring.[11] For piperidine derivatives, this technique can confirm whether the ring adopts a chair, boat, or twisted conformation.[12] Obtaining high-quality single crystals is often the most challenging yet crucial step.[11]

Caption: Workflow for single-crystal X-ray analysis.

-

Solvent Selection: Screen a range of solvents (e.g., ethanol, ethyl acetate, acetone, dichloromethane) and solvent mixtures to find a system where the compound has moderate solubility.[11]

-

Crystal Growth: Employ techniques like slow evaporation of a saturated solution or vapor diffusion, where a less soluble "anti-solvent" is slowly introduced into the solution, to promote the formation of well-ordered single crystals.

-

Data Collection and Refinement: Once a suitable crystal is obtained, it is mounted and analyzed using an X-ray diffractometer to determine its three-dimensional structure.[11] The piperidine ring is expected to adopt a stable chair conformation.[12]

Core Physicochemical Properties: Experimental Determination

While spectroscopic methods confirm identity, the following properties dictate the molecule's behavior in chemical and biological systems.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a master variable in drug development, impacting everything from dissolution rate in formulation to oral bioavailability.[13] Given the predicted high lipophilicity (XLogP3 = 3.6), the intrinsic solubility is expected to be low. A robust method to determine this is crucial. The shake-flask method, while low-throughput, remains the gold standard for accuracy.

-

Equilibration: Add an excess amount of the solid compound to a series of buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0). This is critical as ionizable groups can dramatically alter solubility with pH.[14]

-

Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration. Care must be taken to avoid sample loss or temperature changes.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

-

Data Analysis: Plot solubility (in log S) versus pH to generate a pH-solubility profile. The solubility in the pH region where the compound is entirely in its neutral form represents the intrinsic solubility (S₀).

Caption: Experimental workflow for shake-flask solubility.

Acid-Base Dissociation Constant (pKa)

Expertise & Experience: The pKa value defines the extent of ionization of a molecule at a given pH.[15] Although the primary amide in the piperidinone ring is generally considered very weakly acidic (pKa > 14) and non-ionizable under physiological conditions, it's crucial to confirm this experimentally. Potentiometric titration is a highly accurate method for this determination.[16]

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent system (e.g., methanol/water or DMSO/water) if aqueous solubility is low.

-

Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and then a standardized base (e.g., 0.1 M NaOH), while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection points of the titration curve. Specialized software is often used to refine the pKa values by fitting the data to theoretical models.[16]

Lipophilicity (LogP / LogD)

Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties.[3] It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.

-

System Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4, and vice-versa, by shaking them together overnight and then allowing the phases to separate. This step is critical for thermodynamic consistency.

-

Partitioning: Add a known amount of the compound to a vial containing a known volume of the pre-saturated n-octanol and PBS (pH 7.4).

-

Equilibration: Shake the vial vigorously for several hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using HPLC-UV or LC-MS.

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Conclusion

This compound is more than a simple precursor; it is a carefully designed molecular entity whose physical and chemical characteristics are integral to its function in pharmaceutical manufacturing. A thorough understanding and empirical determination of its physicochemical properties—from molecular structure and solubility to lipophilicity—are indispensable for any research or development program. The experimental frameworks provided in this guide offer a robust starting point for scientists to generate the high-quality, reproducible data needed to de-risk development and accelerate the journey from chemical intermediate to life-saving therapeutic.

References

- 1. nbinno.com [nbinno.com]

- 2. scilit.com [scilit.com]

- 3. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. This compound | C11H10Cl2INO | CID 22352212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improved estimation of intrinsic solubility of drug-like molecules through multi-task graph transformer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. chemaxon.com [chemaxon.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one: Synthesis, Characterization, and Structural Insights for a Key Apixaban Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one, a critical intermediate in the synthesis of the blockbuster anticoagulant, Apixaban. While the definitive single-crystal X-ray structure of this specific compound is not publicly available, this document consolidates available information to offer valuable insights for researchers in medicinal chemistry and drug development. We present a plausible synthetic pathway, detailed purification and crystallization protocols based on established methods for analogous compounds, and a discussion of the expected molecular geometry and its significance in the synthesis of Apixaban. This guide serves as a vital resource for understanding the chemical properties and handling of this important pharmaceutical building block.

Introduction: The Significance of a Precursor

This compound (CAS 545445-10-1) is a heterocyclic organic compound with the molecular formula C₁₁H₁₀Cl₂INO.[1] Its primary significance lies in its role as a key precursor in the industrial synthesis of Apixaban, a potent, orally bioavailable, and selective inhibitor of coagulation factor Xa.[2] Apixaban is widely prescribed for the prevention and treatment of thromboembolic diseases. The structural rigidity and specific functionalization of the 3,3-dichloro-piperidin-2-one moiety are crucial for the subsequent chemical transformations leading to the final drug substance. Understanding the synthesis, purification, and structural characteristics of this intermediate is therefore paramount for ensuring the efficiency and quality of Apixaban production.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀Cl₂INO | PubChem[1] |

| Molecular Weight | 370.01 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 545445-10-1 | PubChem[1] |

Synthesis and Purification: A Proposed Methodology

While specific process chemistry for the industrial synthesis of this compound is often proprietary, a robust synthetic route can be inferred from related literature, particularly from the synthesis of its nitro-analogue, 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one.[3] The following section outlines a plausible and detailed experimental protocol.

Proposed Synthesis Pathway

The synthesis can be envisioned as a two-step process starting from 1-(4-iodophenyl)piperidin-2-one. The key transformation is the dichlorination of the alpha-carbon to the carbonyl group.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from the established synthesis of the analogous nitro-compound.[3]

Materials:

-

1-(4-iodophenyl)piperidin-2-one

-

Phosphorus pentachloride (PCl₅)

-

Chlorobenzene

-

Dichloromethane (DCM)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a 1000 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 1-(4-iodophenyl)piperidin-2-one (0.18 mol, 1 equivalent) and chlorobenzene (400 mL).

-

With continuous stirring, add phosphorus pentachloride (0.64 mol, 3.5 equivalents) portion-wise, ensuring the temperature does not exceed 30°C.

-

After the addition is complete, heat the reaction mixture to 55°C and maintain this temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture into 1000 mL of ice-water with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 200 mL).

-

Combine all organic layers and wash with water (2 x 200 mL), followed by a saturated brine solution (400 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification by Recrystallization

Recrystallization is a crucial step to obtain high-purity crystalline material suitable for subsequent synthetic steps and characterization.[4][5]

Caption: General workflow for purification by recrystallization.

Protocol: Single-Solvent Recrystallization [4]

-

Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile) at room temperature and upon heating. A suitable solvent will show poor solubility at room temperature and complete solubility when hot.

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to achieve complete dissolution.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. Further cooling in an ice bath can enhance the yield.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove residual impurities.

-

Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Crystal Structure and Molecular Conformation: An Analysis

As of the writing of this guide, a definitive, publicly accessible single-crystal X-ray diffraction structure of this compound has not been reported. However, valuable insights into its likely molecular conformation can be gleaned from the analysis of related piperidin-2-one structures.[6]

Expected Conformation of the Piperidine Ring

The conformation of the piperidine ring is a critical aspect of the molecule's overall shape. For piperidin-2-ones, the presence of the sp²-hybridized carbonyl carbon atom often leads to a distortion from a perfect chair conformation.[6] It is highly probable that the piperidine ring in this compound adopts a half-chair conformation .[6] In this conformation, the carbon atom bearing the two chlorine atoms would likely be the "flap" atom.

Orientation of the Phenyl Group and Halogen Atoms

The 4-iodophenyl group is expected to be in a pseudo-equatorial position to minimize steric hindrance. The two chlorine atoms are geminally substituted on the carbon atom adjacent to the carbonyl group. The C-Cl and C-I bond lengths and angles would be consistent with standard values for such halogenated organic compounds.

Significance in Apixaban Synthesis

The specific conformation and the presence of the dichloro group are instrumental in the subsequent steps of Apixaban synthesis. The dichlorinated intermediate is a precursor to a monochloro-α,β-unsaturated lactam, which is a key electrophile in a subsequent cyclization reaction. The stereochemistry and reactivity of this intermediate are directly influenced by the conformation of the piperidin-2-one ring.

Spectroscopic Characterization

While a crystal structure provides the ultimate proof of molecular geometry, spectroscopic methods are essential for routine characterization and quality control.

Table 2: Expected Spectroscopic Data

| Technique | Expected Key Features |

| ¹H NMR | Aromatic protons of the 4-iodophenyl group (two doublets), and aliphatic protons of the piperidine ring. |

| ¹³C NMR | Carbonyl carbon signal (~160-170 ppm), signals for the dichlorinated carbon, aromatic carbons, and other aliphatic carbons. |

| IR Spectroscopy | Strong carbonyl (C=O) stretching vibration (~1680-1700 cm⁻¹), C-N stretching, and C-Cl stretching vibrations. |

| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of the compound, and characteristic isotopic pattern due to the presence of two chlorine atoms. |

Conclusion and Future Perspectives

This compound is a compound of significant industrial importance due to its role in the synthesis of Apixaban. While its definitive crystal structure remains to be publicly reported, this guide provides a comprehensive overview of its synthesis, purification, and expected structural features based on sound chemical principles and data from analogous compounds. The protocols and insights presented here are intended to be a valuable resource for researchers and professionals working in the field of pharmaceutical development. The future publication of the single-crystal X-ray structure of this compound would be of great interest to the scientific community, providing a more precise understanding of its solid-state conformation and intermolecular interactions.

References

- 1. This compound | C11H10Cl2INO | CID 22352212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 545445-10-1) is a key chemical intermediate with significant applications in pharmaceutical synthesis.[1][2] Notably, it serves as a crucial building block in the preparation of Apixaban derivatives, a class of modern oral anticoagulants.[1] The molecular structure features a piperidin-2-one (δ-valerolactam) core, geminally dichlorinated at the C3 position, and substituted at the nitrogen atom with a 4-iodophenyl group.[3]

Precise and unambiguous structural confirmation of such intermediates is paramount to ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, this guide synthesizes data from analogous structures and foundational spectroscopic principles to present a robust, predictive analysis for researchers, scientists, and drug development professionals.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the integrity of the piperidinone ring and the substitution pattern of the aromatic moiety.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a common choice for its excellent solubilizing power for a broad range of organic compounds and its single, well-defined residual solvent peak.[4]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm.[5]

-

Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for unambiguously assigning protons in complex regions of the spectrum.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a relaxation delay (D1) of 1-2 seconds, and an acquisition time of 3-4 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The structure of this compound presents distinct proton environments. The chemical shifts are influenced by the anisotropic effect of the carbonyl group, the inductive effects of the chlorine and nitrogen atoms, and the electronic environment of the iodophenyl ring.

Caption: Molecular structure with atom numbering for NMR assignments.

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-A (Aromatic) | ~ 7.80 | Doublet (d) | 2H | These protons are ortho to the iodine atom, which is strongly deshielding. They will appear as a doublet due to coupling with H-B protons. |

| H-B (Aromatic) | ~ 7.20 | Doublet (d) | 2H | These protons are meta to the iodine and ortho to the electron-withdrawing piperidinone ring. They will be upfield relative to H-A. |

| H-6 (CH₂) | ~ 3.90 | Triplet (t) | 2H | This methylene group is adjacent to the ring nitrogen, resulting in a significant downfield shift. It will be split into a triplet by the neighboring H-5 protons. |

| H-4 (CH₂) | ~ 3.10 | Triplet (t) | 2H | This methylene group is adjacent to the CCl₂ group. The electronegative chlorine atoms cause a downfield shift. It will appear as a triplet due to coupling with H-5. |

| H-5 (CH₂) | ~ 2.20 | Quintet (p) | 2H | This methylene group is situated between two other CH₂ groups (H-4 and H-6) and will be the most upfield of the piperidine ring protons. It will be split by four neighboring protons, likely resulting in a quintet or a more complex multiplet. |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Proton-decoupled ¹³C NMR provides a count of the unique carbon atoms and information about their chemical environment.

| Carbon | Predicted δ (ppm) | Rationale |

| C=O (C2) | ~ 165 | The carbonyl carbon of a lactam typically appears in this region. The presence of adjacent dichlorides may shift it slightly.[6] |

| C-I (C4') | ~ 95 | The direct attachment to iodine causes a significant upfield shift for this aromatic carbon due to the heavy atom effect. |

| C-N (C1') | ~ 140 | The ipso-carbon of the aromatic ring attached to the nitrogen atom. |

| CH (Aromatic) | ~ 139 | Aromatic carbons ortho to the iodine (meta to the nitrogen). |

| CH (Aromatic) | ~ 129 | Aromatic carbons meta to the iodine (ortho to the nitrogen). |

| CCl₂ (C3) | ~ 85-90 | The gem-dichloro substitution dramatically shifts this carbon downfield into a unique region for piperidinone rings. |

| CH₂-N (C6) | ~ 50 | The carbon adjacent to the nitrogen is deshielded and appears in the typical range for α-carbons in N-heterocycles. |

| CH₂ (C4) | ~ 35 | The methylene carbon adjacent to the CCl₂ group. |

| CH₂ (C5) | ~ 22 | The most upfield aliphatic carbon, furthest from the primary electron-withdrawing groups. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum provides a molecular "fingerprint" based on the vibrational frequencies of its covalent bonds.

Experimental Protocol: IR Data Acquisition

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation. A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Collection: A background spectrum of the clean ATR crystal is collected first. The sample spectrum is then recorded and ratioed against the background to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Spectral Range: The spectrum is typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.

-

Validation: The position of the strong carbonyl peak serves as an internal check for the instrument's calibration and the compound's identity.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3100-3000 | C-H Stretch | Medium | Aromatic C-H |

| 2950-2850 | C-H Stretch | Medium | Aliphatic (CH₂) C-H |

| ~ 1690 | C=O Stretch | Strong | Tertiary Amide (Lactam) |

| ~ 1600, ~1480 | C=C Stretch | Medium-Weak | Aromatic Ring |

| ~ 1350 | C-N Stretch | Medium | Aryl-Nitrogen |

| 850-750 | C-Cl Stretch | Strong | Gem-dichloroalkane |

| ~ 820 | C-H Bend | Strong | Aromatic (para-disubstituted out-of-plane bend) |

| ~ 500 | C-I Stretch | Medium | Aryl-Iodide |

The most diagnostic peak in the IR spectrum will be the intense carbonyl (C=O) stretch of the lactam ring, expected around 1690 cm⁻¹.[7][8] The presence of the electron-withdrawing phenyl group on the nitrogen may slightly increase this frequency compared to a simple alkyl-substituted lactam. The C-Cl stretching vibrations are also highly characteristic and are expected in the lower frequency region of the spectrum.[9]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common technique for small, relatively stable molecules that produces a rich fragmentation pattern. Electrospray Ionization (ESI) is a softer technique that is also suitable and would likely yield a prominent protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is crucial. It can measure m/z values with high accuracy, allowing for the determination of the elemental composition of the parent ion and its fragments.

-

Data Analysis: The analysis focuses on identifying the molecular ion peak and rationalizing the major fragment ions. The isotopic distribution pattern is key to confirming the presence of chlorine and iodine.

Predicted Mass Spectrum and Fragmentation

The molecular formula is C₁₁H₁₀Cl₂INO, with a monoisotopic mass of 368.9184 Da .[3]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Key Spectral Features:

-

Molecular Ion (M⁺): A characteristic cluster of peaks will be observed for the molecular ion due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1).[10] The pattern will show peaks at m/z 369 (for ³⁵Cl₂), 371 (for ³⁵Cl³⁷Cl), and 373 (for ³⁷Cl₂). The expected intensity ratio will be approximately 9:6:1. The presence of this cluster is definitive proof of a dichloro-substituted compound.

-

Major Fragments: Fragmentation is expected to occur at the weakest bonds and lead to the formation of stable ions or neutral species.

-

Loss of Chlorine ([M-Cl]⁺): A peak cluster around m/z 334/336 corresponding to the loss of a chlorine radical.

-

Loss of Iodine ([M-I]⁺): A peak cluster around m/z 242/244 corresponding to the loss of an iodine radical. This fragment would still show the characteristic 3:1 isotope pattern for a single chlorine atom.

-

Iodophenyl Cation ([C₆H₄I]⁺): A prominent peak at m/z 203, corresponding to the stable iodophenyl cation.

-

α-Cleavage: Cleavage adjacent to the carbonyl group is a common pathway for amides and ketones, which could lead to various smaller fragments.[11]

-

Table of Predicted Fragments:

| m/z (Monoisotopic) | Proposed Fragment | Notes |

| 369, 371, 373 | [C₁₁H₁₀³⁵/³⁷Cl₂INO]⁺ (Molecular Ion) | Characteristic 9:6:1 isotope cluster confirms two Cl atoms. |

| 334, 336 | [C₁₁H₁₀³⁵/³⁷ClINO]⁺ | Loss of a Cl radical. Shows a 3:1 isotope pattern. |

| 242, 244 | [C₁₁H₁₀³⁵/³⁷Cl₂NO]⁺ | Loss of an I radical. Shows a 9:6:1 isotope pattern. |

| 203 | [C₆H₄I]⁺ | Iodophenyl cation. A very common and stable fragment. |

| 166, 168 | [C₅H₆³⁵/³⁷ClNO]⁺ | Fragment corresponding to the dichloropiperidinone moiety after loss of the iodophenyl group. Shows a 3:1 isotope pattern. |

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By leveraging established principles of NMR, IR, and MS, researchers can effectively anticipate and interpret the spectral data for this important pharmaceutical intermediate. The predicted chemical shifts, absorption frequencies, and fragmentation patterns outlined herein serve as a robust reference for structure verification, purity assessment, and quality control in a drug development setting. The combination of a strong lactam carbonyl signal in the IR, the unique ¹³C shift of the CCl₂ group, and the definitive isotopic cluster in the mass spectrum provides a powerful, multi-faceted system for unambiguous identification.

References

- 1. nbinno.com [nbinno.com]

- 2. indiamart.com [indiamart.com]

- 3. This compound | C11H10Cl2INO | CID 22352212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Piperidone(675-20-7) 1H NMR spectrum [chemicalbook.com]

- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. www1.udel.edu [www1.udel.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Therapeutic Targets of 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel synthetic compound, 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one. Drawing upon structural analogy to key pharmaceutical intermediates, the known bioactivities of its core chemical scaffolds, and established principles of medicinal chemistry, this document elucidates the most probable mechanisms of action and proposes a strategic framework for their experimental validation. The primary focus of this guide is the compelling hypothesis of Factor Xa inhibition, with secondary considerations for other potential targets within the broader pharmacological landscape of piperidine-containing molecules. This document is intended to serve as a foundational resource for researchers initiating preclinical investigations into this promising compound.

Introduction: Unveiling a Compound of Interest

This compound is a synthetic small molecule characterized by a piperidin-2-one core, geminal dichloro substitution at the 3-position, and a 4-iodophenyl group attached to the ring nitrogen. While direct biological data for this specific molecule is not extensively available in the public domain, its structural features provide a strong basis for hypothesizing its potential therapeutic applications. The piperidine and piperidinone rings are privileged scaffolds in medicinal chemistry, appearing in a vast array of approved drugs with diverse biological activities, including but not limited to anticancer, analgesic, and antipsychotic agents[1][2][3][4][5].

A critical insight into the potential pharmacology of this compound arises from the well-documented role of a closely related analog, 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one, as a key intermediate in the synthesis of apixaban[6]. Apixaban is a potent, orally bioavailable, and selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade[7][8][9][10][11]. This structural relationship forms the cornerstone of our primary hypothesis.